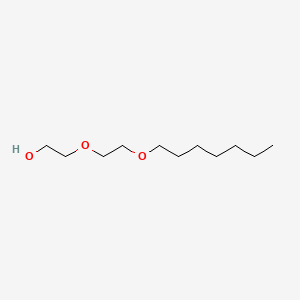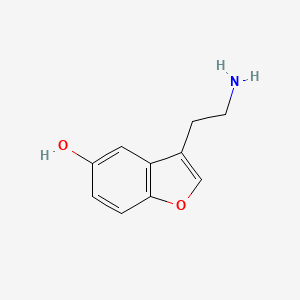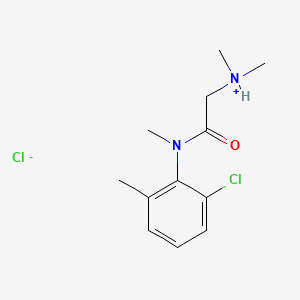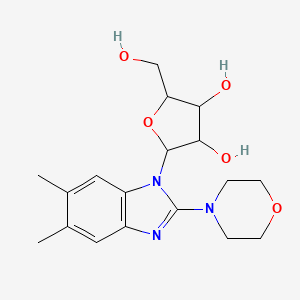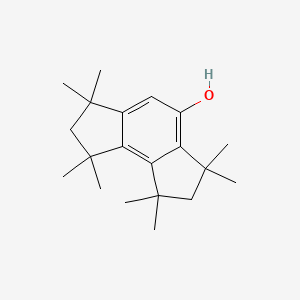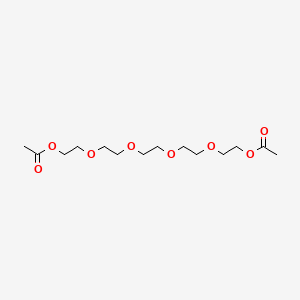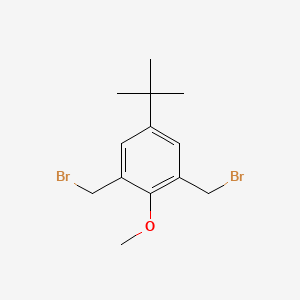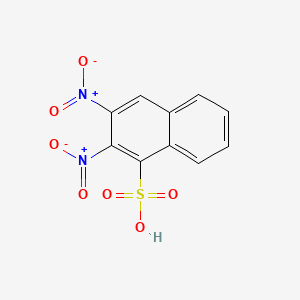
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is known for its complex structure, featuring multiple methoxy groups and an acetamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the acylation of 2-methoxyphenol with 2,4-dimethoxybenzoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methoxy groups to hydroxyl groups.
Reduction: : Reduction of the carbonyl group in the acetamide to an amine.
Substitution: : Replacement of one of the methoxy groups with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: : Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: can be compared to other similar compounds, such as:
Acetamide, N-(2,5-dimethylphenyl)-
Acetamide, N-(3,4-dimethoxyphenyl)-
These compounds share structural similarities but differ in the position and number of methoxy groups, leading to variations in their chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
75227-01-9 |
|---|---|
Molekularformel |
C18H19NO5 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
N-[5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C18H19NO5/c1-11(20)19-15-9-12(5-8-16(15)23-3)18(21)14-7-6-13(22-2)10-17(14)24-4/h5-10H,1-4H3,(H,19,20) |
InChI-Schlüssel |
XUANEAMQWOIDLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


